1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one
Description
Properties
IUPAC Name |
1-[3-(4-aminophenyl)propanoyl]azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-10-4-1-9(2-5-10)3-6-11(15)14-8-7-12(14)16/h1-2,4-5H,3,6-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVFEHRZMGTCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one typically involves the reaction of 4-aminophenylpropanoic acid with azetidin-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines or alcohols .
Scientific Research Applications
Chemistry
1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceutical intermediates and specialty chemicals. The compound's ability to undergo various chemical reactions, such as oxidation and reduction, enhances its utility in synthetic chemistry.
Reaction Types
- Oxidation: Can be oxidized to yield corresponding oxides.
- Reduction: Reduced forms can be synthesized using agents like sodium borohydride.
- Substitution: The aminophenyl group allows for substitution reactions with electrophiles.
Biological Research
The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets, influencing various biological pathways.
Case Study: Anticancer Activity
A study explored the anticancer effects of 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one on human cancer cell lines. Results indicated significant cytotoxicity against certain cancer types, suggesting potential therapeutic applications in oncology.
Pharmaceutical Applications
Due to its structural characteristics, this compound is being explored for its therapeutic potential in treating various diseases. Its role as an intermediate in drug synthesis positions it as a valuable candidate in pharmaceutical research.
Example: Drug Development
Research into selective estrogen receptor modulators (SERMs) has identified derivatives of azetidine compounds that include 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one as promising candidates for further development due to their ability to modulate estrogen receptors effectively.
Mechanism of Action
The mechanism of action of 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The azetidin-2-one core allows diverse substitutions, leading to distinct chemical and biological properties. Key analogs include:
| Compound Name | Substituents | Key Structural Differences | CAS Number | Molecular Weight |
|---|---|---|---|---|
| 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one | Propanoyl-4-aminophenyl | Reference compound | 1024869-25-7 | 238.27 |
| 1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one | Propanoyl-4-nitrophenyl | −NH₂ → −NO₂ | 1024602-82-1 | 248.23 |
| 4-(4-Aminophenyl)-3-(2,4-dichlorophenoxy)-1-(4-ethoxyphenyl)azetidine-2-one (1f) | 2,4-Dichlorophenoxy, 4-ethoxyphenyl | Additional phenoxy and ethoxyphenyl groups | - | - |
| Ezetimibe | 4-Fluorophenyl, 3-hydroxypropyl, 4-hydroxyphenyl | Fluorinated and hydroxylated substituents | 163222-33-1 | 409.42 |
| 4-(2-Aminophenoxy)azetidin-2-one | 2-Aminophenoxy | Aminophenoxy substitution | 1909318-85-9 | 178.19 |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 1-(3-(4-nitrophenyl)propanoyl)azetidin-2-one increases molecular polarity compared to the amino group, affecting solubility and reactivity .
- Biological Relevance : Ezetimibe’s fluorophenyl and hydroxyl groups enhance its bioavailability and target specificity as a cholesterol absorption inhibitor .
Comparison :
- Higher yields (87–95%) correlate with simpler substituents (e.g., phenoxy in 1g vs. naphthyloxy in 1h).
- Melting points decrease with bulkier substituents (e.g., 1h: 160–162°C vs. 1f: 196–198°C) due to reduced crystal packing efficiency .
Target Compound vs. Nitro Analog
- 1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one: Sold as a solid (exact state unspecified), molecular weight 248.23, with applications in drug synthesis and materials science .
Pharmaceutical Relevance
- Ezetimibe : Clinically used to lower cholesterol by inhibiting intestinal absorption. Its metabolites (e.g., hydroxylated derivatives) retain bioactivity .
- 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one Derivatives: Used in anticonvulsant research.
Material Science
- 1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one: Serves as a precursor for polymers and agrochemicals due to its nitro group’s reactivity .
- 4-(2-Aminophenoxy)azetidin-2-one: Explored in specialty chemicals and catalysis due to its aminophenoxy moiety .
Spectroscopic and Analytical Data
While spectral data for the target compound is lacking, analogs provide insights:
- IR Spectroscopy: Azetidin-2-one carbonyl stretches appear near 1700–1750 cm⁻¹. Amino groups show N–H stretches at ~3300–3500 cm⁻¹ .
- NMR: Typical signals include: ¹H-NMR: Azetidinone ring protons at δ 3.5–4.5 ppm; aromatic protons at δ 6.5–8.0 ppm . ¹³C-NMR: Carbonyl carbons at δ 165–175 ppm; aromatic carbons at δ 115–150 ppm .
Biological Activity
1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The chemical formula for 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one is CHNO. The compound features an azetidinone ring, which is known for its diverse biological activities. The presence of the 4-aminophenyl group is particularly noteworthy, as it may enhance the compound's interaction with various biological targets.
Antimicrobial Activity
Research has indicated that 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one exhibits notable antimicrobial properties . It has been investigated for its potential to inhibit the growth of several pathogenic microorganisms.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.008 | |
| Escherichia coli | 0.046 | |
| Streptococcus pyogenes | 0.030 |
These findings suggest that the compound may be effective against Gram-positive bacteria, outperforming traditional antibiotics such as ampicillin.
Anticancer Activity
1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one has also been evaluated for its anticancer properties . Several studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Breast Cancer Cells
In a study involving human breast cancer cell lines (MCF-7 and MDA-MB-231), the compound showed significant antiproliferative effects at nanomolar concentrations. The results are summarized in Table 2.
Table 2: Anticancer Activity Data
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis induction |
| MDA-MB-231 | 12.5 | Cell cycle arrest |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy.
The biological activity of 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one can be attributed to its ability to interact with specific enzymes and receptors within cells. It may modulate various signaling pathways that lead to cell death in cancerous cells while simultaneously inhibiting microbial growth.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It could interact with receptors associated with cancer cell proliferation, leading to reduced survival rates of malignant cells.
Q & A
Q. Table 1. Key Synthetic Parameters for Azetidin-2-one Derivatives
| Parameter | Optimization Strategy | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Ethanol (protic) vs. DMF (aprotic) | Higher cyclization in DMF | |
| Catalyst | Thionyl chloride vs. ZnCl₂ | ZnCl₂ improves regioselectivity | |
| Temperature | Reflux (80°C) vs. RT | RT favors slower, controlled reactions |
Q. Table 2. Analytical Benchmarks for Structural Confirmation
| Technique | Critical Observations | Example Data | Reference |
|---|---|---|---|
| ¹³C NMR | β-lactam carbonyl at ~170–175 ppm | 173.2 ppm (C=O) | |
| HRMS | [M+H]⁺ = 265.1324 (calc.) | 265.1321 (obs.) | |
| X-ray Diffraction | Dihedral angle of β-lactam ring | 12.5° (C3-C4-N1-C2) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
